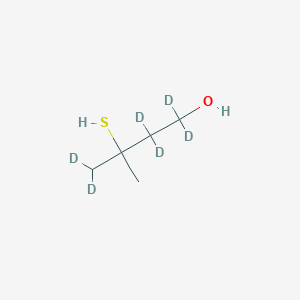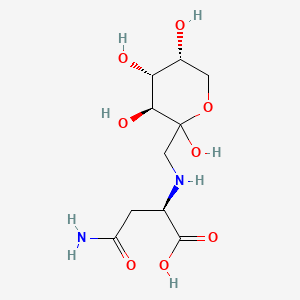![molecular formula C₃₂H₅₄N₄O₁₁S B1147549 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate CAS No. 1795789-44-4](/img/new.no-structure.jpg)
1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate is a complex organic compound known for its versatile applications in scientific research. It is characterized by the presence of a biotinylated aminohexyl group, a carbamoyl linkage, and a citrate moiety. This compound is often utilized in biochemical and medical research due to its unique structural properties and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate involves multiple steps, starting with the biotinylation of aminohexylamine. This is followed by the formation of a carbamoyl linkage through a reaction with a suitable isocyanate. The final step involves the esterification of the resulting compound with citric acid under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and ester linkages.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotinylated aminohexyl derivatives, while substitution reactions can produce various bioconjugates .
Applications De Recherche Scientifique
1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a reagent in organic synthesis.
Biology: Employed in the study of protein-ligand interactions and as a labeling agent for biomolecules.
Medicine: Utilized in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Applied in the development of biosensors and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate involves its interaction with specific molecular targets. The biotinylated moiety allows for strong binding to avidin or streptavidin, facilitating the formation of stable complexes. This property is exploited in various biochemical assays and imaging techniques. The compound’s carbamoyl and citrate groups also contribute to its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]octyl] Citrate
- 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]decyl] Citrate
Comparison: Compared to its similar compounds, 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate is unique due to its specific chain length, which influences its solubility and binding properties. The nonyl chain provides an optimal balance between hydrophobicity and hydrophilicity, making it particularly effective in certain biochemical applications.
Propriétés
Numéro CAS |
1795789-44-4 |
|---|---|
Formule moléculaire |
C₃₂H₅₄N₄O₁₁S |
Poids moléculaire |
702.86 |
Synonymes |
N-Biotinyl-1,6-hexadiamine 1,9-Nonanediol Citrate Carbonyl Conjugated Compound; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



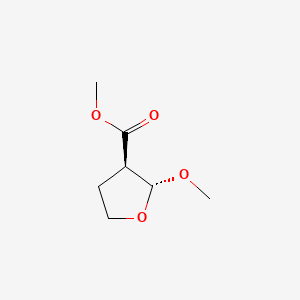
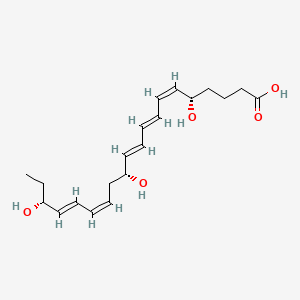

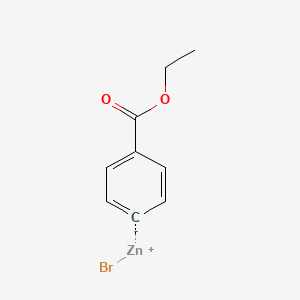
![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)
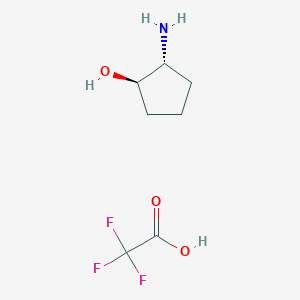
![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)
